2-Bromo-5-ethylbenzo[d]oxazole
Description
Overview of Benzoxazole (B165842) Heterocycles in Contemporary Chemical Research
Benzoxazole and its derivatives are considered privileged scaffolds in medicinal chemistry and material science. thieme-connect.com Their unique structural and electronic properties make them versatile building blocks for the synthesis of a wide array of functional molecules. hilarispublisher.cominnovareacademics.in The aromatic nature of the benzoxazole core imparts considerable stability, while the presence of heteroatoms (nitrogen and oxygen) provides reactive sites for further functionalization. wikipedia.org This adaptability has led to their extensive investigation and application in various fields of chemical research. thieme-connect.com
In contemporary chemical research, benzoxazoles are recognized for their broad spectrum of biological activities. ijrrjournal.com Furthermore, their utility extends beyond the life sciences into material science, where they are investigated for applications such as optical brighteners. chemistryviews.orgchemistryjournal.net The ongoing exploration of benzoxazole chemistry continues to unveil new synthetic methodologies and applications, solidifying their importance in modern chemical research. thieme-connect.comrsc.org
Significance of Substituted Benzoxazole Frameworks in Advanced Chemical Synthesis and Material Science
The strategic placement of various substituents onto the benzoxazole framework allows for the fine-tuning of its chemical and physical properties. This ability to modify the core structure is crucial for developing new materials and complex molecules with desired functionalities. innovareacademics.in For instance, the introduction of specific groups can enhance the luminescent properties of benzoxazole derivatives, making them suitable for use in light-emitting materials. chemistryviews.org
In advanced chemical synthesis, substituted benzoxazoles serve as key intermediates. sioc-journal.cn The nature and position of the substituent can direct the course of subsequent reactions, enabling the construction of intricate molecular architectures. mdpi.com This controlled reactivity is essential for the multi-step synthesis of complex target molecules. The development of efficient methods for the synthesis of 2-substituted benzoxazoles is an active area of research, with techniques like transition metal-catalyzed cross-coupling reactions proving to be particularly valuable. sioc-journal.cn These methods offer a versatile and efficient route to a diverse range of functionalized benzoxazole derivatives. mdpi.comresearchgate.net
Rationale for Investigating 2-Bromo-5-ethylbenzo[d]oxazole as a Model Compound for Reactivity and Functionalization
The compound this compound serves as an excellent model for studying the reactivity and functionalization of the benzoxazole scaffold. The bromine atom at the 2-position is a particularly useful functional group. As a halogen, it can be readily displaced or participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This provides a versatile handle for introducing a wide range of substituents at this position, allowing for the systematic investigation of structure-activity relationships.
The ethyl group at the 5-position, an alkyl substituent, influences the electronic properties and solubility of the molecule. Its presence allows for the study of how alkyl groups, which are common in many organic molecules, affect the reactivity of the benzoxazole ring system. The specific combination of a reactive bromo group and a lipophilic ethyl group makes this compound a valuable tool for developing and optimizing new synthetic methodologies for the functionalization of benzoxazoles.
Historical Context of Brominated and Alkylated Benzoxazoles
The history of brominated and alkylated benzoxazoles is intertwined with the broader development of heterocyclic chemistry. Early investigations into benzoxazole chemistry, likely beginning in the early to mid-20th century, laid the groundwork for the synthesis and study of its derivatives. chemistryjournal.net The introduction of bromine atoms onto the benzoxazole ring was a logical extension of these early studies, as brominated compounds are well-established as versatile synthetic intermediates. esisresearch.org
The development of copper-catalyzed methods for the synthesis of benzoxazoles from bromoanilines and acyl halides was a significant advancement in the field. chemistryjournal.netwjpsonline.com These methods provided a direct route to brominated benzoxazole derivatives. Similarly, the alkylation of the benzoxazole core has been a subject of interest, with various methods being developed to introduce alkyl groups at different positions. acs.org The benzoxazole moiety itself can act as a directing group in iridium-catalyzed alkylation reactions of C(sp³)–H bonds adjacent to nitrogen in secondary amines. acs.org The historical development of these synthetic strategies has been crucial for unlocking the full potential of brominated and alkylated benzoxazoles in various applications.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8BrNO |
|---|---|
Molecular Weight |
226.07 g/mol |
IUPAC Name |
2-bromo-5-ethyl-1,3-benzoxazole |
InChI |
InChI=1S/C9H8BrNO/c1-2-6-3-4-8-7(5-6)11-9(10)12-8/h3-5H,2H2,1H3 |
InChI Key |
WQZXMGNSQFUOIL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=N2)Br |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 2 Bromo 5 Ethylbenzo D Oxazole
Reactivity at the Bromine Center (C-2) of 2-Bromo-5-ethylbenzo[d]oxazole
The bromine atom at the C-2 position of the benzoxazole (B165842) ring is the primary site for a variety of synthetic transformations, most notably cross-coupling reactions and nucleophilic aromatic substitutions.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and 2-bromobenzoxazoles are excellent substrates for these transformations. researchgate.netmdpi.com
Suzuki-Miyaura Coupling: This reaction pairs the 2-bromobenzoxazole with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base to form a C-C bond. nih.govlibretexts.org This method is widely used for the synthesis of 2-arylbenzoxazoles. semanticscholar.org The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. yonedalabs.com
Negishi Coupling: In the Negishi coupling, an organozinc reagent is coupled with the 2-bromobenzoxazole, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and has been applied to the synthesis of complex molecules. nih.gov The reaction proceeds through a catalytic cycle similar to the Suzuki-Miyaura coupling. youtube.com
Heck Reaction: The Heck reaction involves the coupling of the 2-bromobenzoxazole with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgyoutube.com This reaction is a valuable method for the synthesis of 2-vinylbenzoxazoles and related derivatives. sioc-journal.cnnih.gov
Sonogashira Coupling: This reaction forms a carbon-carbon bond between the 2-bromobenzoxazole and a terminal alkyne. wikipedia.orglibretexts.org It is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orgnih.gov The Sonogashira coupling is a highly efficient method for the synthesis of 2-alkynylbenzoxazoles.
Table 1: Overview of Cross-Coupling Reactions at the C-2 Position
| Reaction | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron Reagent | Pd Catalyst, Base | 2-Aryl/Alkylbenzoxazole |
| Negishi | Organozinc Reagent | Pd or Ni Catalyst | 2-Aryl/Alkylbenzoxazole |
| Heck | Alkene | Pd Catalyst, Base | 2-Vinylbenzoxazole |
| Sonogashira | Terminal Alkyne | Pd Catalyst, Cu(I) Co-catalyst, Base | 2-Alkynylbenzoxazole |
Nucleophilic Aromatic Substitution (SNAr) Pathways in Halogenated Benzoxazoles
While less common than cross-coupling reactions, 2-bromobenzoxazoles can undergo nucleophilic aromatic substitution (SNAr) under certain conditions. For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups, and a strong nucleophile is required. chemistrysteps.comlibretexts.orgopenstax.org The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. libretexts.org The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing this intermediate. libretexts.org
Metal-Catalyzed Halogenation and Functionalization of Heteroaromatic Bromides
The bromine atom at the C-2 position can be exchanged for other functional groups through various metal-catalyzed reactions. These transformations further expand the synthetic utility of this compound, allowing for the introduction of a wide range of functionalities. Palladium-catalyzed reactions, in particular, have been extensively developed for the functionalization of heteroaromatic halides. researchgate.net
Reactivity of the Benzoxazole Core in this compound
The benzoxazole ring system itself possesses a degree of aromaticity, making it relatively stable. wikipedia.org However, it can still participate in certain reactions, including electrophilic substitution on the benzene (B151609) ring and radical reactions.
Electrophilic Substitution on the Benzene Ring of Benzoxazoles
The benzene portion of the benzoxazole ring can undergo electrophilic aromatic substitution. The directing effects of the fused oxazole (B20620) ring and the ethyl group at the C-5 position will influence the regioselectivity of these reactions. The oxazole ring is generally considered to be deactivating towards electrophilic attack. However, functionalization at specific positions of the benzene ring, such as C-4, C-5, and C-7, has been achieved through transition-metal-catalyzed C-H activation. nitrkl.ac.in
Radical Reactions and Bond Cleavage in Oxazole Systems
The benzoxazole ring can be susceptible to ring-opening under certain conditions, particularly in the presence of strong nucleophiles or under photoredox catalysis. researchgate.net For instance, visible light-initiated protocols have been developed for the synthesis of 2-aryl benzoxazoles that involve the cleavage of carbon-heteroatom bonds in the benzoxazole ring. researchgate.netdntb.gov.ua Additionally, radical reactions involving benzoxazole-2-thiols have been reported, suggesting that the benzoxazole core can participate in radical-type transformations. acs.org
Table 2: Reactivity of the Benzoxazole Core
| Reaction Type | Description | Key Features |
|---|---|---|
| Electrophilic Substitution | Substitution of a hydrogen atom on the benzene ring with an electrophile. | Regioselectivity is influenced by existing substituents. |
| Radical Reactions/Bond Cleavage | Reactions involving radical intermediates or the breaking of bonds within the oxazole ring. | Can lead to ring-opened products or further functionalization. |
Cycloaddition Reactions (e.g., Diels-Alder) Involving Oxazole Moieties
The oxazole ring, a component of the benzoxazole structure, can participate in Diels-Alder [4+2] cycloaddition reactions, although its aromatic character generally reduces its reactivity compared to more electron-rich dienes. The reactivity of the oxazole moiety in such reactions is significantly influenced by substituents and reaction conditions. For the reaction to proceed, the oxazole typically acts as the diene component, reacting with a dienophile such as an alkene or alkyne.
Computational studies on the cycloaddition of oxazole with ethylene (B1197577) have shown that the reaction is facilitated by the addition of an alkyl group or Brønsted or Lewis acids to the oxazole nitrogen atom. This activation lowers the energy barrier of the transition state and increases the reaction's exothermicity. While the benzoxazole core's aromaticity makes the fused benzene ring less likely to participate directly, the oxazole portion can still undergo cycloaddition. In the context of this compound, the bromine at the 2-position acts as an electron-withdrawing group, which could potentially decrease the electron density of the oxazole diene system, making it less reactive in normal electron-demand Diels-Alder reactions. However, it could enhance its reactivity in inverse-electron-demand Diels-Alder reactions.
The general utility of oxazole Diels-Alder reactions lies in their ability to form highly substituted pyridine (B92270) and furan (B31954) rings, which are often difficult to synthesize through other methods. For instance, novel azadienes based on a benzoxazole framework have been shown to react with electron-rich dienophiles like vinyl ethers to afford cycloadducts regioselectively.
Table 1: Factors Influencing Diels-Alder Reactivity of Oxazole Moieties
| Factor | Effect on Reactivity | Rationale |
| Lewis/Brønsted Acid Catalysis | Increases | Lowers the LUMO energy of the oxazole diene, stabilizing the transition state. |
| Electron-Donating Groups on Oxazole | Increases (Normal Demand) | Raises the HOMO energy of the diene, narrowing the HOMO-LUMO gap with the dienophile. |
| Electron-Withdrawing Groups on Oxazole | Decreases (Normal Demand) | Lowers the HOMO energy of the diene, but may increase reactivity in inverse-electron-demand reactions. |
| Fusion to Benzene Ring (Benzoxazole) | Decreases | Aromatic stabilization energy of the bicyclic system must be overcome, increasing the activation barrier. |
Reactivity of the Ethyl Substituent (C-5)
The ethyl group at the C-5 position of the benzoxazole ring is susceptible to reactions characteristic of alkylarenes, particularly at the benzylic position (the carbon atom attached to the aromatic ring).
The benzylic C-H bonds of the ethyl group are weaker than the other C-H bonds in the substituent, making them prime targets for functionalization. One of the most common reactions is free-radical bromination. Using a reagent like N-bromosuccinimide (NBS) with a radical initiator (e.g., light or AIBN) allows for the selective bromination of the benzylic position. This reaction proceeds via a radical chain mechanism where a bromine radical abstracts a benzylic hydrogen to form a resonance-stabilized benzylic radical. This intermediate then reacts with Br₂ (generated in low concentrations from NBS and trace HBr) to yield the α-bromoethyl derivative. The use of NBS is advantageous as it maintains a low concentration of Br₂, minimizing competitive electrophilic aromatic substitution on the electron-rich benzoxazole ring.
Oxidation of the ethyl group is another potential transformation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the ethyl group to a carboxylic acid, provided the rest of the molecule is stable to the harsh conditions. Milder oxidation conditions could potentially yield an acetophenone (B1666503) derivative.
Recent advances in C-H activation offer more sophisticated methods for functionalizing aliphatic groups. While direct examples on 5-ethylbenzoxazole are scarce, transition metal-catalyzed processes, driven by vinyl carbocations, have been developed for the double C-H functionalization of unactivated alkyl CH₂ groups, leading to the formation of quaternary carbon stereocenters. Such methodologies could potentially be adapted for the ethyl substituent on the benzoxazole core.
Mechanistic Studies of Key Transformations Involving Brominated Benzoxazoles
The mechanisms of reactions involving brominated benzoxazoles can be investigated using physical organic chemistry tools like kinetic isotope effects (KIEs) and intermediate trapping. KIE studies, which involve comparing the reaction rates of substrates containing different isotopes (e.g., hydrogen vs. deuterium (B1214612) or ⁷⁹Br vs. ⁸¹Br), can reveal whether a specific bond is broken in the rate-determining step of a reaction.
For instance, in a reaction where a C-H bond adjacent to the benzoxazole ring is cleaved, substituting the hydrogen with deuterium would likely result in a primary kinetic isotope effect (kH/kD > 1), indicating that this bond cleavage is part of the rate-limiting step. Similarly, bromine KIEs have been used to study the microbial debromination of brominated phenols, providing insight into the bond-breaking steps during biological degradation pathways. Such an approach could be applied to study, for example, the mechanism of palladium-catalyzed cross-coupling reactions at the C-Br bond of this compound.
Intermediate trapping is another powerful technique for elucidating reaction pathways. In this method, a reactive species is added to the reaction mixture to intercept and form a stable, characterizable product with a short-lived intermediate. For example, in reactions proposed to proceed through radical or highly electrophilic cationic intermediates, radical traps or potent nucleophiles can be employed. The structure of the trapped product provides direct evidence for the existence and nature of the proposed intermediate.
Catalysts and ligands play a pivotal role in controlling the reactivity and selectivity of transformations involving benzoxazole derivatives. In the synthesis of the benzoxazole core itself from ortho-haloanilides, a combination of a copper(I) iodide catalyst and a 1,10-phenanthroline (B135089) ligand has been shown to be optimal. The mechanism is believed to proceed through a Cu(I)/Cu(III) cycle, where the rate of reaction follows the order I > Br > Cl, consistent with oxidative addition being the rate-determining step.
For functionalization of the pre-formed 2-bromobenzoxazole, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are paramount. The choice of ligand is crucial for the efficiency and selectivity of these reactions. Bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) are often employed to enhance the rates of oxidative addition (cleavage of the C-Br bond) and reductive elimination (formation of the new C-C bond). The ligand's steric and electronic properties can influence which C-H or C-X bond is activated, prevent catalyst deactivation, and control the degree of functionalization in polyhalogenated substrates. For example, in Suzuki couplings of dihaloarenes, bulky ligands can sometimes promote overfunctionalization, but this can be suppressed by using small coordinating additives like DMSO.
Table 2: Examples of Catalyst/Ligand Systems in Benzoxazole Chemistry
| Reaction Type | Catalyst | Ligand(s) | Role of Catalyst/Ligand |
| Ring Formation (from o-haloanilide) | CuI | 1,10-Phenanthroline | Facilitates intramolecular C-O bond formation via a Cu(I)/Cu(III) catalytic cycle. |
| Suzuki Cross-Coupling | Pd(OAc)₂ | PPh₃, P(tBu)₃, NHCs | Stabilizes Pd(0) species, facilitates oxidative addition to the C-Br bond, and promotes reductive elimination. |
| Oxidative Cross-Coupling | Palladium | BINAP | Suppresses homocoupling and promotes selective cross-coupling between two different nucleophilic partners (e.g., organoborons and organosilanes). |
| C-H Functionalization | Palladium | None (Ligand-free) | Directs regioselective C-H activation, often with the aid of a directing group on the substrate. |
The bromine atom in this compound can participate in halogen bonding, a noncovalent interaction where the halogen acts as an electrophilic species (a Lewis acid). This occurs due to an area of positive electrostatic potential, known as a σ-hole, located on the halogen atom along the extension of the C-Br bond. This electrophilic region can interact favorably with Lewis bases such as lone pairs on oxygen or nitrogen atoms, or π-systems.
These interactions can significantly influence reaction mechanisms. For example, a Lewis basic solvent, reagent, or catalyst can form a halogen bond with the bromine atom, increasing its polarization and making the attached carbon atom (C-2) more susceptible to nucleophilic attack. In "halogen dance" reactions, where halogens migrate around an aromatic ring under basic conditions, the formation of bromo-bridged anionic transition states is a key mechanistic feature, highlighting the bromine's ability to engage in complex bonding. Computational studies have shown that substituents on an aromatic ring dramatically affect the electrostatic potential of the bromine atom, thereby modulating the strength of halogen bonding interactions. This suggests that the electronic nature of the 5-ethylbenzo[d]oxazole ring system will influence the halogen bonding capabilities of its C-2 bromine atom.
Spectroscopic Characterization and Structural Elucidation of 2 Bromo 5 Ethylbenzo D Oxazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopic Analysis of 2-Bromo-5-ethylbenzo[d]oxazole
A ¹H NMR spectrum would be expected to show distinct signals for the protons of the ethyl group and the aromatic protons on the benzoxazole (B165842) ring system. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, with their chemical shifts influenced by the aromatic ring. The three protons on the benzene (B151609) portion of the molecule would appear in the aromatic region of the spectrum, with their chemical shifts and splitting patterns determined by their positions relative to the bromine, ethyl, and oxazole (B20620) ring substituents.
¹³C NMR Spectroscopic Analysis of this compound
The ¹³C NMR spectrum would display nine distinct signals, corresponding to the nine carbon atoms in the molecule, assuming no accidental signal overlap. Key signals would include those for the two carbons of the ethyl group in the aliphatic region, and seven carbons in the aromatic/heterocyclic region. The carbon atom bonded to the bromine (C-5) would be influenced by the halogen's electronic effects. rsc.orgwisc.eduscribd.comresearchgate.net The C-2 carbon, part of the oxazole ring and bonded to the nitrogen and the exocyclic bromine, would likely appear at a significant downfield shift. oregonstate.edu
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Comprehensive Structural Assignment
To unambiguously assign the proton and carbon signals, 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, for instance, confirming the coupling between the -CH₂ and -CH₃ protons of the ethyl group and the relationships between the protons on the aromatic ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the complete molecular structure. ipb.pt
Infrared (IR) Spectroscopy and Vibrational Analysis
The IR spectrum of this compound would exhibit characteristic vibrational bands. esisresearch.org Key absorptions would include:
C-H stretching vibrations from the aromatic ring and the ethyl group, typically appearing around 3100-2850 cm⁻¹.
C=N stretching from the oxazole ring, expected in the 1670–1560 cm⁻¹ region. esisresearch.org
C=C stretching vibrations from the benzene ring, usually found in the 1600-1450 cm⁻¹ range. amazonaws.comresearchgate.net
C-O-C stretching of the oxazole ring. esisresearch.org
Characteristic C-H out-of-plane bending bands in the lower frequency region (below 900 cm⁻¹), which can be indicative of the substitution pattern on the benzene ring. libretexts.org
A C-Br stretching vibration, which would typically appear at lower wavenumbers.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Compound Identification
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.
MS: The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺). Due to the presence of bromine, a characteristic isotopic pattern would be observed, with two peaks of nearly equal intensity separated by two mass units (M⁺ and M+2), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. miamioh.edu Common fragmentation pathways for related structures often involve the loss of the bromine atom or cleavage of the ethyl group. asianpubs.orgnih.gov
HRMS: High-Resolution Mass Spectrometry would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the exact elemental formula (C₉H₈BrNO), confirming the compound's identity. calpaclab.com
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within the molecule. Substituted benzoxazoles typically exhibit strong absorption in the UV region. scielo.br The spectrum of this compound would be expected to show absorption bands corresponding to π→π* transitions within the conjugated benzoxazole system. ijermt.orgcdnsciencepub.com The position of the maximum absorption wavelength (λₘₐₓ) is influenced by the substituents on the benzene ring; the bromo and ethyl groups would affect the energy of these electronic transitions compared to the unsubstituted parent compound. nist.gov
X-ray Crystallography for Solid-State Structure Determination of Bromobenzoxazoles
The detailed crystallographic parameters obtained for a representative brominated oxazole derivative are summarized in the interactive table below, illustrating the type of data generated from such an analysis.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₃H₁₂BrNO₄ |
| Formula Weight (g/mol) | 326.15 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 14.828(2) |
| b (Å) | 7.1335(9) |
| c (Å) | 25.119(2) |
| β (°) | 100.066(11) |
| Volume (ų) | 2616.1(6) |
| Z (Molecules per unit cell) | 8 |
| Parameter | Value |
|---|---|
| Temperature (K) | 293(2) |
| Radiation | MoKα (λ = 0.71073 Å) |
| Reflections Collected | 19025 |
| Independent Reflections | 4621 |
| Final R indices [I > 2σ(I)] | R₁ = 0.0632, wR₂ = 0.1610 |
| R indices (all data) | R₁ = 0.1132, wR₂ = 0.1878 |
Such data is fundamental for confirming the molecular structure, determining the packing arrangement in the crystal lattice, and analyzing the intermolecular forces that govern the solid-state properties of bromobenzoxazoles.
The supramolecular architecture of benzoxazole derivatives in the solid state is dictated by a variety of non-covalent intermolecular interactions. nih.gov These forces, though weak individually, collectively determine the crystal packing, stability, and physicochemical properties of the material. Key among these are hydrogen bonds, π-π stacking, and halogen bonding. nih.goviucr.org
π-π Stacking: Aromatic systems like the benzoxazole core frequently engage in π-π stacking interactions, where the electron-rich π-systems of adjacent molecules align. nih.gov These interactions are crucial in the formation of layered or columnar structures. iucr.orgwaikato.ac.nz For instance, in the crystal structure of a 2-aminobenzoxazolium salt, stacking was observed between pairs of the benzoxazolium cations, with a distance of 3.469(2) Å between the mean planes of the rings, contributing to the stability of the layered structure. iucr.org The efficiency and geometry of π-π stacking can be influenced by substituents on the aromatic ring system. rsc.org
Halogen Bonding: A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom. nih.govnih.gov In bromobenzoxazoles, the bromine atom can act as a halogen bond donor. The strength of this interaction can be tuned and is often comparable to that of a conventional hydrogen bond, making it a powerful tool in crystal engineering. nih.govmdpi.com Studies on brominated thiazoles have shown structures dominated by both intramolecular and intermolecular halogen bonding, for example, between a bromine atom and a carbonyl oxygen of an adjacent molecule. researchgate.netst-andrews.ac.uk These interactions play a significant role in defining the final crystal architecture.
Hirshfeld Surface Analysis: To quantify the relative contributions of different intermolecular contacts, Hirshfeld surface analysis is often employed. This method partitions crystal space into regions associated with each molecule, allowing for the visualization and analysis of intermolecular interactions. Two-dimensional fingerprint plots derived from this analysis provide a summary of all intermolecular contacts. For ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate, this analysis revealed that non-specific H···H contacts were the most significant contributor to the crystal packing, accounting for 34.4% of the interactions, while C···C contacts (indicative of π-π stacking) contributed the least at 2.5%. vensel.org
The following interactive table summarizes the relative contributions of various intermolecular contacts for a representative brominated oxazole, as determined by Hirshfeld surface analysis.
| Contact Type | Contribution (%) |
|---|---|
| H···H | 34.4 |
| O···H / H···O | 23.3 |
| Br···H / H···Br | 17.0 |
| C···H / H···C | 12.7 |
| Br···O / O···Br | 3.8 |
| C···C | 2.5 |
| Other | 6.3 |
This quantitative approach allows for a detailed understanding of the hierarchy of interactions governing the solid-state assembly of bromobenzoxazole structures. nih.gov
X-ray crystallography not only reveals the connectivity of atoms but also the preferred conformation of the molecule in the solid state. For molecules with rotatable bonds, such as those connecting the benzoxazole core to substituent groups, crystal packing forces can influence the observed torsion angles.
In the case of ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate, the presence of two independent molecules (A and B) in the asymmetric unit allows for a direct comparison of their conformations. researchgate.net The dihedral angle between the mean planes of the oxazole ring and the attached methoxyphenyl ring was found to be different for the two molecules: 14.2(3)° in molecule A and 4.5(3)° in molecule B. researchgate.net This difference indicates a degree of conformational flexibility, where intermolecular interactions in the crystal lattice stabilize slightly different molecular shapes. Such variations are critical for understanding polymorphism, where a single compound can crystallize in multiple forms with different physical properties.
Advanced Spectroscopic Techniques (e.g., Raman, SERS) for Detailed Characterization
Beyond structural elucidation by X-ray diffraction, advanced spectroscopic techniques provide complementary information about the vibrational properties of molecules, which are sensitive to chemical bonding, molecular structure, and intermolecular interactions.
Raman Spectroscopy: Raman spectroscopy is a vibrational spectroscopy technique that measures the inelastic scattering of monochromatic light. The resulting Raman spectrum provides a distinct fingerprint of a molecule, with peaks corresponding to specific vibrational modes (e.g., stretching, bending) of chemical bonds. For a compound like this compound, Raman spectroscopy can be used to identify characteristic vibrations of the benzoxazole ring, the C-Br bond, and the ethyl substituent. For instance, the C-Br stretching vibration in aromatic bromo compounds typically appears in the infrared spectrum around 705 cm⁻¹, and a corresponding band would be expected in the Raman spectrum. nih.gov
Surface-Enhanced Raman Scattering (SERS): SERS is a powerful extension of Raman spectroscopy that can enhance the Raman signal by factors of 10⁶ or more for molecules adsorbed onto nanostructured metal surfaces (typically silver or gold). nih.gov This enhancement allows for the detection of trace amounts of an analyte and provides information about the molecule's orientation with respect to the metal surface. researchgate.net
A SERS study on a related benzotriazole (B28993) derivative, Tinuvin P, provides a model for how this technique could be applied to this compound. nih.gov By comparing the ordinary Raman spectrum with the SERS spectrum, researchers can deduce the adsorption mechanism. According to the SERS surface selection rules, vibrational modes with a component of polarizability change perpendicular to the surface are enhanced most significantly. In the Tinuvin P study, a detailed analysis of the enhancement of specific vibrational bands, supported by Density Functional Theory (DFT) calculations, suggested that the molecule adsorbs onto the gold surface in a perpendicular orientation, binding through either an oxygen or a nitrogen atom. nih.gov A similar approach for this compound could reveal its preferred orientation and binding sites on a metal surface, which is crucial information for applications in areas such as corrosion inhibition or sensor development. acs.org
The table below presents a hypothetical comparison of expected Raman and SERS active modes for a benzoxazole derivative, based on published data for related heterocyclic compounds.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected SERS Enhancement | Information Gained |
|---|---|---|---|
| Benzoxazole Ring Breathing | ~1600, ~1450 | Strong (if ring is perpendicular to surface) | Confirms ring integrity, orientation |
| C-H in-plane bend | ~1300 | Moderate | Structural fingerprint |
| C-O-C stretch | ~1250 | Moderate | Interaction at oxazole oxygen |
| C-Br stretch | ~700 | Moderate to Strong | Proximity of Br to surface |
| Ring out-of-plane bends | 750-900 | Strong (if ring is parallel to surface) | Orientation |
These advanced spectroscopic methods, particularly when combined with computational chemistry, offer a detailed characterization of this compound, complementing the precise structural data obtained from X-ray crystallography.
Computational and Theoretical Investigations of this compound
Following a comprehensive search of available scientific literature, no specific computational and theoretical studies were found for the compound this compound.
The detailed analysis requested in the user's outline, including specific quantum chemical calculations (Density Functional Theory, Frontier Molecular Orbital analysis, Molecular Electrostatic Potential mapping, Natural Bond Orbital analysis), prediction of spectroscopic parameters, and Molecular Dynamics simulations, has not been published in the accessible scientific domain for this particular molecule.
While computational studies have been conducted on other benzoxazole derivatives, halogenated compounds, and related heterocyclic systems, the strict requirement to focus solely on "this compound" prevents the inclusion of data from these related but distinct molecules. The principles of computational chemistry dictate that even small changes in molecular structure, such as the position and nature of substituents (in this case, the bromo and ethyl groups), can significantly alter the electronic structure, reactivity, and other calculated properties. Therefore, extrapolating data from other compounds would not provide a scientifically accurate or valid representation for this compound and would violate the core instructions of the request.
Consequently, it is not possible to generate the requested article with its specified sections, subsections, and data tables, as the foundational research data for "this compound" is not available.
Computational and Theoretical Investigations of 2 Bromo 5 Ethylbenzo D Oxazole
Molecular Dynamics (MD) Simulations
Conformational Dynamics and Isomerization Pathways
The conformational flexibility of a molecule is crucial as it can influence its physical properties and biological activity. For 2-Bromo-5-ethylbenzo[d]oxazole, theoretical studies can elucidate the molecule's preferred shapes and the energy barriers separating them.
The primary source of conformational freedom in this compound is the rotation around the single bond connecting the ethyl group to the benzoxazole (B165842) ring. Computational methods, such as Density Functional Theory (DFT), can be used to map the potential energy surface associated with this rotation. By systematically changing the dihedral angle of the C-C bond of the ethyl group relative to the plane of the benzoxazole ring, a rotational energy profile can be constructed. This profile reveals the most stable (lowest energy) conformers and the energy required to transition between them. For instance, staggered conformations of the ethyl group are typically lower in energy than eclipsed conformations.
In more complex benzoxazole-based systems, such as molecular motors, computational studies have identified various interconversion pathways, including thermal helix inversions and single-bond rotations. acs.org While this compound is not a molecular motor, similar principles apply to understanding its dynamic behavior. Theoretical calculations can predict the energy barriers for rotation, which determines the rate of interconversion between conformers at a given temperature. acs.org Low-temperature NMR experiments can sometimes validate these computational findings by observing distinct signals for different stable conformers. acs.org
Table 1: Key Aspects of Conformational Analysis
| Parameter | Description | Computational Method | Expected Finding for this compound |
|---|---|---|---|
| Potential Energy Surface | A map of the molecule's energy as a function of its geometry. | DFT, Ab initio methods | Identification of energy minima (stable conformers) and saddle points (transition states) related to ethyl group rotation. |
| Rotational Barriers | The energy required to rotate around a specific single bond. | Transition State Search Algorithms | Quantification of the energy needed to interconvert between different staggered and eclipsed forms of the ethyl group. |
| Conformer Population | The relative distribution of different stable conformers at thermal equilibrium. | Boltzmann Statistics | Prediction of the most abundant conformation(s) at room temperature. |
Solvent Effects on Molecular Behavior
The surrounding environment, particularly the solvent, can significantly alter the behavior of a molecule. Computational models are used to simulate how solvents influence the structure, stability, and properties of this compound.
Two primary approaches are used to model solvent effects: explicit and implicit solvent models.
Explicit solvent models involve surrounding the solute molecule with a number of individual solvent molecules. This method can provide a detailed picture of specific solute-solvent interactions, like hydrogen bonding, but is computationally very expensive.
Implicit solvent models , such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. acs.org This approach is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent on the solute.
For this compound, solvent polarity is expected to influence its dipole moment and the stability of its electronic states. Studies on related naphthoxazole derivatives have shown that increasing solvent polarity can affect their photophysical properties, such as fluorescence quantum yields. researchgate.net Computational models can predict these changes by calculating the molecule's electronic structure in simulated solvent environments. These calculations can help rationalize observed solvatochromic shifts in absorption and emission spectra. researchgate.net
Reaction Mechanism Modeling and Transition State Characterization for Benzoxazole Reactions
Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, including the synthesis of the benzoxazole core. nih.gov By modeling the reaction pathways, chemists can identify intermediates, characterize transition states, and understand the factors that control reaction rates and selectivity.
The synthesis of 2-substituted benzoxazoles often involves the condensation of a 2-aminophenol (B121084) with a carboxylic acid, aldehyde, or other carbonyl-containing compound, followed by cyclization and dehydration. nih.govnih.gov Theoretical modeling can be applied to investigate these steps for a precursor to this compound.
Using quantum mechanical methods, the geometries of reactants, products, intermediates, and transition states along a proposed reaction coordinate can be optimized. A key goal is to locate the transition state—the highest energy point on the lowest energy path from reactants to products. The energy of this transition state determines the activation energy barrier of the reaction. Computational results have supported mechanisms involving the formation of an imine intermediate, followed by intramolecular cyclization and subsequent oxidation or dehydration to form the aromatic benzoxazole ring. nih.govresearchgate.net For example, DFT calculations have been used to compare different plausible pathways for oxidative cyclization, concluding that a concerted reductive elimination can be the most favorable mechanism due to low kinetic barriers. researchgate.net
Table 2: Computational Investigation of a Benzoxazole Synthesis Reaction
| Reaction Step | Computational Goal | Key Information Obtained |
|---|---|---|
| Initial Condensation | Model the reaction between 2-amino-4-ethylphenol and a brominating agent/carbonyl precursor. | Activation energy for the formation of the initial adduct or Schiff base. |
| Intramolecular Cyclization | Locate the transition state for the ring-closing step. | Energy barrier for the formation of the dihydro-benzoxazole intermediate. |
| Dehydration/Oxidation | Characterize the final step leading to the aromatic product. | Thermodynamic favorability of the aromatization step. |
Computational Studies on Halogen Bonding Interactions in Brominated Organic Compounds
Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a Lewis base like an oxygen or nitrogen atom. science.govnih.gov This interaction arises from an anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential, known as a σ-hole, opposite the covalent bond. richmond.edu
For this compound, the bromine atom can participate in halogen bonding. Computational studies are essential for characterizing the strength and nature of these interactions. High-level quantum mechanical calculations can be used to:
Visualize the σ-hole: Electrostatic potential maps can be generated to show the positive region on the bromine atom, confirming its ability to act as a halogen bond donor. nih.gov
Calculate Interaction Energies: By modeling a complex between this compound and a Lewis base (e.g., acetone, pyridine), the binding energy of the halogen bond can be accurately calculated. nih.gov Studies on bromobenzene complexes have quantified these interactions, with binding energies in the range of -1.80 to -7.11 kcal/mol, depending on other substituents on the ring. nih.gov
Decompose Interaction Energies: Techniques like Symmetry-Adapted Perturbation Theory (SAPT) can dissect the interaction energy into its fundamental components: electrostatic, exchange, induction (polarization), and dispersion. nih.gov For halogen bonds, electrostatic and induction forces are often found to be the key stabilizing components. nih.gov
These computational insights are critical for crystal engineering, where halogen bonds can be used to control the packing of molecules in a solid, and in drug design, where a halogen bond between a ligand and a biological target can significantly enhance binding affinity. researchgate.net
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) and In Silico Design Methodologies Focused on Structural Parameters
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to correlate the chemical structure of compounds with their biological activity or physical properties. wisdomlib.orgijpsdronline.com These models are widely used in drug discovery to predict the activity of new compounds and to guide the design of more potent molecules. nih.gov
For a series of benzoxazole derivatives that includes this compound, a QSAR study would typically involve the following steps:
Data Set Preparation: A collection of benzoxazole derivatives with experimentally measured biological activity (e.g., IC₅₀ values for enzyme inhibition) is assembled. nih.govchemijournal.com
Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule. These can include constitutional, topological, geometric, electrostatic, and quantum chemical parameters.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that relates a subset of the descriptors to the observed biological activity. who.intijpsdronline.com
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation. chemijournal.com
Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR methods that analyze the steric and electrostatic fields around a set of aligned molecules. nih.govnih.gov The resulting contour maps highlight regions where modifications to the molecular structure are likely to increase or decrease activity, providing direct guidance for in silico design. nih.gov For instance, a QSAR model might reveal that increasing the steric bulk at the 5-position or modulating the electronic properties at the 2-position of the benzoxazole scaffold is beneficial for a particular biological activity.
Table 3: Common Molecular Descriptors Used in QSAR/QSPR Studies
| Descriptor Class | Example Descriptors | Information Encoded |
|---|---|---|
| Topological | Molecular Connectivity Indices (e.g., ¹χ) | Atomic connectivity and branching. researchgate.net |
| Electronic | Dipole Moment, HOMO/LUMO energies | Electron distribution, reactivity. |
| Steric / Geometric | Molecular Volume, Surface Area, Ovality | Size and shape of the molecule. nih.gov |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity and ability to cross cell membranes. |
Advanced Applications of Benzoxazole Derivatives in Materials Science and Chemical Probes
Optical Materials and Optoelectronic Applications
The inherent fluorescence and environmental sensitivity of the benzoxazole (B165842) core make it a privileged scaffold in the design of advanced optical materials. These properties are being actively exploited in the development of fluorescent probes, organic light-emitting diodes (OLEDs), and sophisticated sensors.
Development of Fluorescent Probes and Dyes
Benzoxazole derivatives are notable for their application as fluorescent probes, which are instrumental for real-time visualization of biological processes. chemimpex.com Their value lies in their ability to be chemically modified, allowing for the synthesis of complex molecules that can act as building blocks for advanced materials. chemimpex.com For instance, certain 5-bromo-2-methylbenzoxazole derivatives have been identified as key components in the creation of fluorescent materials suitable for optoelectronic devices and sensors. chemimpex.com These compounds are appreciated for their stability and reactivity, which enables their integration into a variety of chemical reactions. chemimpex.com
In a similar vein, macrocyclic chemosensors incorporating the benzoxazole moiety have been designed for the optical detection of specific metal ions. One such sensor, a cyclophane macrocycle containing a 1,3-bis(benzo[d]oxazol-2-yl)phenyl (BBzB) fluorophore, has demonstrated the ability to bind with cadmium (Cd²⁺) and zinc (Zn²⁺) ions. mdpi.com The coordination of these metal ions is facilitated by a tetra-amine chain within the macrocycle, leading to a detectable fluorescent response. mdpi.com
Furthermore, benzoxazole-functionalized fluorescent probes have been synthesized for the selective detection of ferric ions (Fe³⁺) and for intracellular imaging. rsc.org These probes exhibit a noticeable change in their fluorescent properties upon binding with Fe³⁺, enabling both quantification of the ion and visualization within living cells. rsc.org
Applications in Organic Light-Emitting Diodes (OLEDs) and Related Technologies
The field of organic light-emitting diodes has benefited significantly from the development of novel benzoxazole-based materials. Researchers have investigated various benzoxazole derivatives as efficient emitters, particularly for achieving the challenging deep-blue electroluminescence required for high-quality displays and lighting.
For example, a study involving three oxazole (B20620) derivatives—2-(p-tert-butylphenyl)benzoxazole (Bzx), 2-phenyl-naphthoxazole (Nzx), and 2,2'-di(p-tert-butylphenyl)-6,6'-bibenzoxazole (BBzx)—explored their use in OLEDs. spiedigitallibrary.orgspiedigitallibrary.org While Bzx and Nzx did not exhibit photoluminescence in neat films, the bis-chromophore BBzx was found to be an efficient emitter. spiedigitallibrary.orgspiedigitallibrary.org OLEDs incorporating a neat film of BBzx produced a deep-blue emission at 430 nm, which was attributed to the twisted molecular structure of the bis-chromophore that reduces aggregation-induced fluorescence quenching. spiedigitallibrary.orgspiedigitallibrary.org An external quantum efficiency (EQE) of 1.2% was achieved with these devices. spiedigitallibrary.orgspiedigitallibrary.org
Another area of investigation involves stylyl compounds containing benzoxazole and benzothiazole (B30560) for use as both emitting and hole transport layers in OLEDs. researchgate.netcambridge.org While initial derivatives showed blue-green light emission, their efficiency was limited. researchgate.netcambridge.org Subsequent research focused on dimer-type benzoheterocyclic derivatives and TPD derivatives with benzoxazole and benzothiazole groups as hole transport layers, with one device achieving an efficiency of 1.1 lm/W. researchgate.netcambridge.org
The following table summarizes the performance of select benzoxazole derivatives in OLED applications:
| Compound | Application | Emission Color | Key Performance Metric |
| 2,2'-di(p-tert-butylphenyl)-6,6'-bibenzoxazole (BBzx) | Emissive Layer | Deep-Blue (430 nm) | EQE of 1.2% |
| TPD derivative with stylyl and benzoxazole groups | Hole Transport Layer | - | EL efficiency of 1.1 lm/W |
Design of Sensors and Imaging Agents
The versatility of the benzoxazole scaffold extends to the design of highly specific sensors and imaging agents. Their fluorescent properties can be modulated by the presence of specific analytes, making them ideal candidates for these applications.
Chromophores derived from 2-(2′-hydroxyphenyl)benzoxazole (HPBO) have been synthesized and investigated as sensors for zinc ions and pH. acs.org These sensors exhibit significant enhancements in their fluorescence intensities in the presence of zinc ions. acs.org One particular chromophore with terminal HPBO groups demonstrated a substantial modulation of its fluorescence in response to the deprotonation of the phenol (B47542) group, indicating its potential as a pH sensor. acs.org
In the field of medical imaging, novel ¹⁸F-labeled benzoxazole derivatives have been developed as potential positron emission tomography (PET) probes for imaging cerebral β-amyloid plaques, which are a hallmark of Alzheimer's disease. nih.gov Two such derivatives, [¹⁸F]24 and [¹⁸F]32, have shown high affinity for β-amyloid aggregates. nih.gov In vivo studies with transgenic mice demonstrated that [¹⁸F]24 could effectively label β-amyloid plaques, suggesting its utility as a PET agent for the early detection of Alzheimer's disease. nih.gov
Polymer Chemistry and Material Engineering
The rigid and stable structure of the benzoxazole ring makes it an attractive building block for high-performance polymers. These polymers often exhibit exceptional thermal stability, mechanical strength, and specific optical properties.
Development of Materials with Specific Optical and Thermal Properties
A novel class of thermoset polymers has been developed from benzoxazine (B1645224) resins that can be structurally transformed into cross-linked polybenzoxazoles. acs.org This innovative route avoids the harsh conditions typically required for polybenzoxazole synthesis. acs.org The resulting materials incorporate flame-retardant oxazole moieties into the polymer network, leading to enhanced thermal stability. acs.org
Researchers have also synthesized new poly(imide-benzoxazole) copolymers from a dianhydride, a diacid chloride, and a bis(o-diaminophenol) monomer. researchgate.net The resulting copolymers were amorphous and exhibited high glass-transition temperatures, ranging from 331–377 °C. researchgate.net Their thermal stability was also excellent, with 5% weight loss temperatures between 524–535 °C in a nitrogen atmosphere. researchgate.net
Use as Building Blocks for Polymer Synthesis
Benzoxazole derivatives are valuable monomers for the synthesis of high-performance polymers. For example, two isomeric diamine monomers, 2-(3-aminophenyl)benzo[d]oxazol-5-amine and 2-(3-aminophenyl)benzo[d]oxazol-6-amine, have been synthesized and used to prepare a novel series of poly(benzoxazole imide)s (PBOPIs). rsc.org
These PBOPIs, prepared through thermal imidization with commercial tetracarboxylic dianhydrides, demonstrated impressive thermal and mechanical properties. rsc.org The polymers exhibited high glass transition temperatures (Tg) ranging from 285 to 363 °C and excellent thermal stability, with 5% weight loss temperatures between 510–564 °C in a nitrogen atmosphere. rsc.org Their mechanical properties were also noteworthy, with tensile strengths of 103–126 MPa and tensile moduli of 2.9–3.7 GPa. rsc.org
The following table details the properties of poly(benzoxazole imide)s derived from these monomers:
| Polymer Series | Glass Transition Temperature (Tg) | 5% Weight Loss Temperature (Td5%) | Tensile Strength | Tensile Modulus |
| PI-a series | 285 - 363 °C | 510 - 564 °C | 103 - 126 MPa | 2.9 - 3.7 GPa |
| PI-b series | Higher Tg & Td5% than PI-a series | - | - | - |
Chemical Probes for Non-Biological Systems
Benzoxazole derivatives are noted for their promising photoluminescent properties, which make them suitable candidates for use as fluorescent probes. periodikos.com.br These compounds can exhibit intense absorption and emission of light, with some derivatives demonstrating fluorescence in the crystalline state. periodikos.com.br Their application as fluorescent probes extends to biological systems, such as for DNA, which underscores their potential in non-biological settings as well. periodikos.com.br The structural backbone of benzoxazole allows for modifications that can tune its photophysical properties, making it adaptable for various sensing and detection applications in materials science and analytical chemistry.
The core structure of benzoxazole is aromatic and relatively stable, yet it possesses reactive sites that permit functionalization. This adaptability is crucial for designing chemical probes that can interact with specific analytes or environments. The development of benzoxazole-based probes for non-biological systems is an area of ongoing research, leveraging their inherent fluorescent capabilities for applications such as environmental monitoring and materials analysis.
Agrochemical Applications as Chemical Scaffolds
The benzoxazole ring is a significant structural motif in the field of agrochemicals. mdpi.com Derivatives of benzoxazole have been systematically reviewed for their wide range of biological activities pertinent to agriculture, including fungicidal, antibacterial, antiviral, herbicidal, and insecticidal properties. mdpi.comnih.govresearchgate.net The stable and easily modifiable nature of the benzoxazole scaffold makes it an important platform for the discovery of new agricultural chemicals. mdpi.com
Research over the past two decades has highlighted the progress in developing benzoxazole-based agrochemicals. mdpi.comnih.gov For instance, certain benzoxazole derivatives have been developed into commercial pesticides. Oxazosulfyl is a notable example of a benzoxazole insecticide with a broad spectrum of activity, primarily used for controlling rice pests. mdpi.comresearchgate.net The versatility of the benzoxazole structure allows for the creation of a diverse library of compounds that can be screened for various agrochemical applications. mdpi.comresearchgate.net
Below is a table summarizing the agrochemical activities of benzoxazole derivatives:
| Agrochemical Activity | Examples of Target Pests/Diseases | Reference |
| Fungicidal | Plant pathogenic fungi | mdpi.comnih.gov |
| Antibacterial | Plant pathogenic bacteria | mdpi.comnih.gov |
| Antiviral | Plant viruses such as tomato and tobacco mosaic virus | mdpi.comnih.govresearchgate.net |
| Herbicidal | Various weed species | mdpi.comnih.govresearchgate.net |
| Insecticidal | Rice pests and other insects | mdpi.comresearchgate.net |
Broader Industrial Chemical Applications
Beyond specialized applications, benzoxazole derivatives have found utility in a range of industrial chemical processes and products. One of the well-established uses for these compounds is as optical brighteners in laundry detergents. wikipedia.org Their fluorescent properties are harnessed to absorb ultraviolet light and re-emit it in the blue region of the visible spectrum, which makes fabrics appear whiter and brighter.
The benzoxazole scaffold also serves as a valuable building block in the synthesis of organic electronic materials. researchgate.netresearchgate.net The aromatic and heterocyclic nature of these compounds provides the necessary electronic properties for applications in organic light-emitting diodes (OLEDs) and other electronic devices. researchgate.net The ability to modify the benzoxazole structure allows for the fine-tuning of electronic and photophysical properties to meet the specific demands of these advanced materials. researchgate.net
Future Perspectives and Emerging Research Directions in Brominated and Alkylated Benzoxazole Chemistry
Development of Novel and Sustainable Synthetic Routes for Functionalized Benzoxazoles
The demand for environmentally benign chemical processes has spurred significant research into sustainable methods for synthesizing functionalized benzoxazoles. Traditional methods often require harsh conditions, stoichiometric reagents, or toxic solvents. Modern approaches focus on improving efficiency and reducing environmental impact.
Key sustainable strategies include:
Microwave-Assisted Synthesis: Utilizes microwave irradiation to dramatically reduce reaction times and improve yields.
Ultrasound-Assisted Synthesis: Employs ultrasonic waves to enhance mass transfer and accelerate reaction rates.
Mechanochemistry: Involves solvent-free reactions conducted by grinding or milling, minimizing waste. mdpi.com
Reactions in Deep Eutectic Solvents (DES): Uses biodegradable and low-toxicity solvent systems as alternatives to volatile organic compounds. mdpi.com
Catalyst-Free and Green Methods: Development of reactions that proceed under mild conditions, often using water as a solvent and producing it as the sole byproduct. researchgate.net
These eco-friendly methods are being optimized for the synthesis of complex benzoxazole (B165842) derivatives, offering efficient pathways to compounds like 2-Bromo-5-ethylbenzo[d]oxazole. mdpi.com
Table 1: Comparison of Sustainable Synthetic Approaches for Benzoxazoles
| Method | Typical Conditions | Advantages | Reference |
|---|---|---|---|
| Microwave-Assisted | 600 W, 50 °C, 3 hours | Rapid heating, shorter reaction times, higher yields. | mdpi.com |
| Ultrasound-Assisted | 50 °C, 2 hours | Enhanced reaction rates, improved mixing. | mdpi.com |
| Mechanochemical | 14 Hz, 2 hours | Solvent-free, reduced waste, high efficiency. | mdpi.com |
| Deep Eutectic Solvents | 40 °C, 3 hours | Use of biodegradable, non-toxic solvents. | mdpi.com |
| Green Catalysis | Solvent-free sonication | Mild conditions, easy catalyst recycling, water as byproduct. | researchgate.net |
Exploration of Unconventional Reactivity Patterns and Selectivity Control
The bromine atom at the 2-position and the ethyl group at the 5-position of this compound dictate its reactivity. The bromine atom is a versatile functional group for cross-coupling reactions, while the electron-donating ethyl group can influence the regioselectivity of electrophilic aromatic substitutions on the benzene (B151609) ring.
Future research is focused on:
Palladium-Catalyzed Cross-Coupling: The C-Br bond is an ideal site for Suzuki, Stille, and Sonogashira reactions, allowing for the introduction of aryl, vinyl, or alkynyl groups to build molecular complexity. researchgate.net The reactivity in these reactions is influenced by the electron-deficient nature of the benzoxazole ring system. researchgate.net
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing character of the oxazole (B20620) ring activates the bromine atom for substitution by various nucleophiles (O, S, N), providing a pathway to diverse 2-substituted benzoxazoles. mdpi.com Selective conditions are being developed to control mono- versus di-substitution in poly-brominated systems. mdpi.com
C-H Bond Functionalization: Direct C-H activation and functionalization offer a more atom-economical approach to modifying the benzoxazole core, avoiding the need for pre-functionalized starting materials. nih.gov Research aims to achieve high regioselectivity, targeting specific C-H bonds on the benzene portion of the molecule.
Controlling selectivity in these reactions is paramount for the efficient synthesis of precisely structured molecules for specific applications.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, where reactions are performed in continuous-flowing streams within a network of tubes or microreactors, offers significant advantages over traditional batch synthesis. researchgate.net Its integration with automated platforms is revolutionizing the synthesis of functionalized heterocycles like benzoxazoles.
Key benefits and research directions include:
Enhanced Safety and Control: Continuous flow allows for precise control over reaction parameters such as temperature and pressure, and the small reaction volumes minimize risks associated with hazardous reagents or unstable intermediates. researchgate.netnih.gov
Scalability and Reproducibility: Flow processes can be easily scaled up by extending the operation time, ensuring high reproducibility from milligram to kilogram scales. acs.org
Automated Optimization: Automated systems can rapidly screen a wide range of reaction conditions to identify the optimal parameters for yield and purity, significantly accelerating the development cycle. durham.ac.uknih.gov
Multi-Step Synthesis: Complex, multi-step syntheses can be telescoped into a single continuous process, eliminating the need for intermediate isolation and purification steps. nih.govacs.org
For the synthesis of highly functionalized benzoxazoles, flow reactors are particularly useful for managing unstable lithiated intermediates, which can be generated and immediately quenched in-line to prevent decomposition. nih.gov This technology is poised to enable the on-demand synthesis of libraries of brominated and alkylated benzoxazoles for high-throughput screening.
Advanced Computational Methodologies for Prediction and Rational Design
Computational chemistry has become an indispensable tool for designing novel molecules and predicting their properties before synthesis. patsnap.com For benzoxazole derivatives, these methods provide deep insights into structure-property relationships.
Emerging computational approaches include:
Molecular Modeling and Docking: These techniques are used to predict how benzoxazole derivatives will bind to biological targets, such as proteins or enzymes. This is central to rational drug design, guiding the synthesis of compounds with enhanced efficacy. patsnap.combiotech-asia.org
Quantum Chemical Calculations (DFT): Density Functional Theory is employed to study the electronic structure, stability, and reactivity of molecules. acs.org It can help predict the most likely sites for electrophilic or nucleophilic attack and understand the dynamics of molecular motions.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity, enabling the prediction of the activity of new, unsynthesized molecules. patsnap.commdpi.com
These computational tools accelerate the discovery process by prioritizing the most promising molecular designs, saving significant time and resources in the laboratory. mdpi.com
Table 2: Application of Computational Methodologies in Benzoxazole Chemistry
| Computational Method | Application | Key Insights | Reference |
|---|---|---|---|
| Molecular Docking | Rational Drug Design | Predicts binding affinity and orientation of a molecule within a target protein's active site. | biotech-asia.org |
| Molecular Dynamics | System Stability | Simulates the movement of atoms and molecules over time to assess the stability of drug-target complexes. | patsnap.com |
| DFT Calculations | Reactivity Prediction | Elucidates electronic structure to understand reaction mechanisms and molecular dynamics. | acs.org |
| QSAR Modeling | Activity Prediction | Correlates chemical features with biological activity to guide the optimization of lead compounds. | mdpi.com |
Expanding Applications in Next-Generation Functional Materials
While benzoxazoles are well-established in medicinal chemistry, their unique photophysical and electronic properties make them attractive candidates for advanced materials. nih.gov The presence of bromine and alkyl substituents on the benzoxazole core, as in this compound, allows for fine-tuning of these properties.
Potential future applications include:
Organic Electronics: Functionalized benzoxazoles can serve as building blocks for organic semiconductors, which are essential components in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net The bromine atom facilitates the construction of larger conjugated systems through cross-coupling reactions.
Fluorescent Probes and Sensors: The benzoxazole core is often fluorescent. Modifications to the structure can alter the emission wavelength and sensitivity, leading to the development of novel sensors for detecting ions, molecules, or changes in the cellular environment.
Advanced Polymers: Benzoxazole-containing monomers can be polymerized to create high-performance polymers, such as polybenzoxazines, which exhibit excellent thermal stability and low dielectric constants, making them suitable for applications in microelectronics and aerospace.
The ability to systematically modify the benzoxazole scaffold through the strategic placement of functional groups like bromo and ethyl moieties is key to unlocking their full potential in these next-generation technologies.
Q & A
Q. What are the optimal synthetic routes for preparing 2-Bromo-5-ethylbenzo[d]oxazole, and how can reaction conditions be optimized to improve yield?
The van Leusen oxazole synthesis is a widely used method for preparing substituted oxazoles. Starting from an aldehyde precursor (e.g., 5-ethylbenzaldehyde), TosMIC (p-toluenesulfonylmethyl isocyanide) and potassium carbonate in methanol under reflux (70°C for 3 hours) yield the oxazole core . Bromination at the 2-position can be achieved using bromine or N-bromosuccinimide (NBS) in a polar aprotic solvent like DMF or CCl₄, with careful control of stoichiometry to avoid over-bromination. Yield optimization requires purification via extraction (methyl tert-butyl ether), drying (anhydrous Na₂SO₄), and recrystallization. Monitoring intermediates with NMR ensures regioselectivity .
Q. What purification techniques are most effective for isolating this compound from reaction mixtures?
Post-synthesis, liquid-liquid extraction with methyl tert-butyl ether and water effectively removes hydrophilic byproducts. Column chromatography using silica gel with a hexane/ethyl acetate gradient (e.g., 9:1 to 4:1) separates brominated products from unreacted starting materials. Recrystallization from ethanol or dichloromethane/hexane mixtures enhances purity (>95%). Analytical HPLC with a C18 column and UV detection (λ = 254 nm) confirms purity .
Q. How can the electronic effects of bromine and ethyl substituents on the benzoxazole core be characterized experimentally?
UV-Vis spectroscopy reveals bathochromic shifts in absorption spectra due to bromine’s electron-withdrawing effect and the ethyl group’s electron-donating nature. NMR shows deshielded signals for C2 (bromine) and C5 (ethyl), while NMR confirms substituent positions via coupling patterns. Cyclic voltammetry quantifies redox potentials, with bromine lowering the HOMO energy (increasing oxidation potential) .
Advanced Research Questions
Q. How does this compound participate in halogen bonding, and how can this be exploited in crystal engineering?
The bromine atom acts as a halogen bond (XB) donor, forming interactions with acceptors like nitrogen (N) or π-systems. Cocrystallization with perfluorinated iodobenzenes (e.g., 1,4-diiodotetrafluorobenzene) produces supramolecular architectures via I⋯Br or I⋯N interactions. Single-crystal X-ray diffraction reveals bond shortening (up to 18% for I⋯N) and chain/network topologies. Molecular electrostatic potential (MEP) calculations rank acceptor sites, guiding co-crystal design for photoluminescent or conductive materials .
Q. What are the challenges in coordinating this compound to transition metals, and how does this impact catalytic or medicinal applications?
The oxazole nitrogen coordinates to metals (e.g., Pt(II), Pd(II)), but bromine’s steric bulk can hinder complexation. Using [PtCl₂(COD)] as a precursor in dichloromethane at 60°C yields square-planar complexes, confirmed by NMR and X-ray crystallography. Thermodynamic parameters (ΔH°, ΔS°) derived from isothermal titration calorimetry (ITC) reveal entropy-driven binding. These complexes show potential as anticancer agents via DNA intercalation or as catalysts in cross-coupling reactions .
Q. How can computational methods predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?
Density functional theory (DFT) calculates activation energies for SNAr at C2 (bromine) versus C4/C7. Fukui indices identify electrophilic sites, while solvent effects (PCM model) predict rate acceleration in DMSO. Experimental validation uses competition reactions with morpholine or thiophenol, analyzed by LC-MS. Discrepancies between DFT and experimental yields (e.g., due to steric effects) highlight the need for combined computational/experimental workflows .
Q. What contradictions exist in reported biological activities of benzoxazole derivatives, and how can structure-activity relationships (SAR) resolve them?
While some studies report this compound as a STAT3 inhibitor (IC₅₀ = 2.1 µM), others note off-target tubulin binding. SAR studies show that bromine enhances electrophilicity (improving target binding) but reduces solubility, limiting bioavailability. Free-Wilson analysis or 3D-QSAR models differentiate contributions of substituents to activity. In vitro assays (e.g., MTT for cytotoxicity) paired with molecular docking (PDB: 1BG1) clarify mechanistic targets .
Methodological Considerations
Q. How should researchers address discrepancies in crystallographic data versus computational predictions for halogen-bonded cocrystals?
If X-ray structures show unexpected I⋯O interactions despite MEP favoring I⋯N, re-evaluate lattice energy contributions (Hirshfeld surface analysis) or solvent effects. Use periodic DFT (CASTEP) to model crystal packing and compare with experimental data. Adjust MEP calculations to include polarization effects in the solid state .
Q. What strategies improve the photostability of this compound in fluorescence-based applications?
Encapsulation in cyclodextrins or silica nanoparticles reduces photodegradation. Time-resolved fluorescence spectroscopy (TCSPC) measures triplet-state lifetimes, while adding antioxidants (e.g., BHT) quenches reactive oxygen species. Substituent modification (e.g., replacing bromine with CF₃) enhances stability without sacrificing emissive properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
